molecular formula C12H16O3 B13400365 ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate

ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate

Cat. No.: B13400365
M. Wt: 213.28 g/mol
InChI Key: ZJYKSSGYDPNKQS-ZCFJVEKLSA-N
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Description

Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can influence reaction mechanisms and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate typically involves the incorporation of deuterium into the molecule. One common method is the use of deuterated reagents in the synthesis process. For example, starting with a deuterated phenylbutanoic acid and reacting it with ethanol under acidic conditions can yield the desired ester. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include continuous flow reactors and advanced purification techniques to isolate the deuterated product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is used in several scientific research areas:

Mechanism of Action

The mechanism by which ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate exerts its effects is primarily through its interaction with biological molecules. The presence of deuterium can alter the rate of enzymatic reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than C-H, leading to slower reaction rates. This can be useful in studying enzyme kinetics and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is unique due to its specific deuterium labeling, which can provide insights into reaction mechanisms and biological interactions that are not possible with non-deuterated or differently deuterated compounds .

Properties

Molecular Formula

C12H16O3

Molecular Weight

213.28 g/mol

IUPAC Name

ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1/i8D2,9D2,11D

InChI Key

ZJYKSSGYDPNKQS-ZCFJVEKLSA-N

Isomeric SMILES

[2H][C@](C(=O)OCC)(C([2H])([2H])C([2H])([2H])C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O

Origin of Product

United States

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